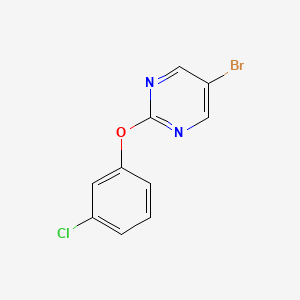
5-Bromo-2-(3-chlorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a chemical compound with the molecular formula C10H6BrClN2O . It has a molecular weight of 285.53 . The compound is typically stored at room temperature .
Physical And Chemical Properties Analysis
“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a solid compound with a molecular weight of 285.524 Da .Wissenschaftliche Forschungsanwendungen
DNA Synthesis and Cellular Mechanisms
Halogenated pyrimidine analogs, like 5-bromo-2′-deoxyuridine (BrdU), have been extensively used to tag DNA synthesis in replicating cells. This application is crucial in studying cellular proliferation, differentiation, and the underlying mechanisms of diseases like cancer. BrdU, for instance, has facilitated over 20,000 biomedical studies by enabling the identification of newly synthesized DNA within cells. Despite its usefulness, the incorporation of BrdU into DNA has its limitations, such as requiring DNA denaturation for detection, which can constrain the investigation outcomes (Cavanagh et al., 2011).
Pharmacological Applications
The synthesis and characterization of pyrimidine derivatives have been a focus of research due to their broad spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory effects. For example, novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized from 2-chloropyrimidine showed promising antioxidant activity, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Rani et al., 2012).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated significant antiviral activities, particularly against retroviruses. These findings underscore the potential of pyrimidine analogs in treating viral infections, including those caused by human immunodeficiency virus (HIV). The antiretroviral activity of these compounds, coupled with their low toxicity, offers a promising avenue for developing new antiviral drugs (Hocková et al., 2003).
Synthetic and Chemical Applications
Pyrimidine derivatives are also central to synthetic organic chemistry, serving as intermediates in the synthesis of more complex molecules. The selective palladium-mediated functionalization of pyrimidine compounds has facilitated the development of various synthetic strategies, enabling the creation of novel compounds with potential applications in medicinal chemistry and drug development (Verbitskiy et al., 2013).
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the container tightly closed in a dry and well-ventilated place .
Zukünftige Richtungen
While specific future directions for “5-Bromo-2-(3-chlorophenoxy)pyrimidine” are not available, research in the field of pyrimidines is ongoing. Pyrimidines have been found to be of interest for their antiviral and antineoplastic properties . Development of efficient methodology for the synthesis of bromopyrimidines is always of immense interest .
Eigenschaften
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQVRMZSPQBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-chlorophenoxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
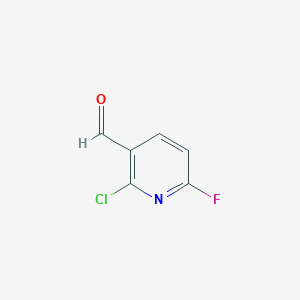
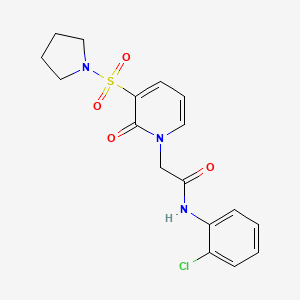
![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)
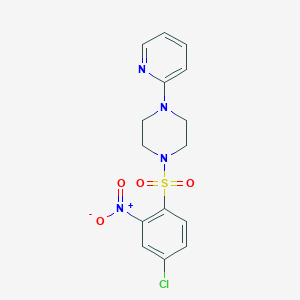
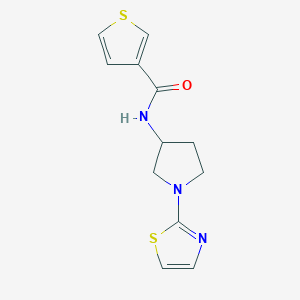

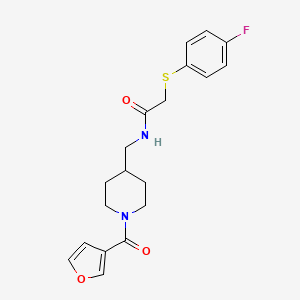
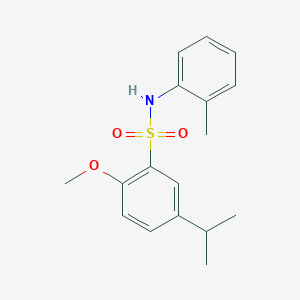
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)